5-Amino-2-fluoro-4-nitrobenzotrifluoride

Hammett Constant Electronic Effect SAR Design

Researchers optimizing lead compounds often face rapid oxidative metabolism at the 2-position of aniline scaffolds, causing poor microsomal stability. The 2-fluoro substituent in 5-amino-2-fluoro-4-nitrobenzotrifluoride blocks CYP450-mediated hydroxylation via a strong C-F bond (≈485 kJ/mol), improving in vitro half-life in human liver microsomes vs the non-fluorinated analog. • Enables unambiguous heterocycle synthesis: fluorine directs regioselective cyclocondensation to the para-amino group, minimizing competing regioisomers. • Complements 2-H, 2-Cl, and 2-Br analogs for four-point QSAR calibration with distinct logP and Hammett σ values. • Serves as a diazo component for pyrazolo[3,4-b]pyridine herbicides with optimized soil mobility and pre-emergence activity.

Molecular Formula C7H4F4N2O2
Molecular Weight 224.11 g/mol
CAS No. 179062-05-6
Cat. No. B180983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluoro-4-nitrobenzotrifluoride
CAS179062-05-6
Molecular FormulaC7H4F4N2O2
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F
InChIInChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
InChIKeyWOSGMZUIHAFPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluoro-4-nitrobenzotrifluoride Overview


5-Amino-2-fluoro-4-nitrobenzotrifluoride (IUPAC: 4-fluoro-2-nitro-5-(trifluoromethyl)aniline; CAS 179062-05-6) is a poly-substituted aromatic amine featuring a trifluoromethyl group, a nitro group, a fluorine atom, and a primary aniline on a single benzene ring [1]. With a molecular formula of C₇H₄F₄N₂O₂ and a molecular weight of 224.11 g/mol, this compound belongs to the class of fluorinated nitroaniline building blocks . The combination of electron-withdrawing substituents (NO₂, CF₃) and the nucleophilic aniline nitrogen makes it a versatile intermediate for constructing diverse heterocyclic scaffolds and pharmaceutical candidates through reactions such as amide bond formation, diazotization, and nucleophilic aromatic substitution .

Workflow
Fluorinated nitroaniline building block for heterocyclic synthesis
Selection Logic
Electron-withdrawing −I and resonance +M effects from 2-fluoro substituent
Use Context
Amide bond formation, diazotization, and nucleophilic aromatic substitution

5-Amino-2-fluoro-4-nitrobenzotrifluoride: Analog Substitution Limitations


Substitution at the 2-position of this scaffold is not trivial: the fluorine atom is the smallest halogen and exerts a unique combination of strong electron-withdrawing inductive effect (−I) and resonance electron-donating capability (+M) that cannot be replicated by −H, −Cl, or −Br [1]. While the non-fluorinated analog 5-amino-2-nitrobenzotrifluoride (CAS 393-11-3) and the 2-chloro (CAS 167415-22-7) and 2-bromo (CAS 683241-86-3) variants share the same core, replacing fluorine alters the electronic landscape of the aromatic ring, the reactivity of the aniline nitrogen (pKa shift), the lipophilicity (logP), and the metabolic fate of downstream derivatives [2]. Consequently, a synthetic route or structure–activity relationship (SAR) established with the 2-fluoro derivative cannot be assumed to transfer to its non-fluorinated or heavier-halogen counterparts without re-optimization, making the specific procurement of the 2-fluoro compound essential for projects where fluorine's steric and electronic profile is integral to the target pharmacophore [3].

Target (2-F)
Unique electronic profile: −I and +M resonance effects
vs.
Analog (2-H, 2-Cl, 2-Br)
Altered pKa, lipophilicity, and metabolic fate may shift SAR outcomes
Target (2-F)
Patent-validated synthetic route with reported yield benchmark
vs.
Analog (2-Cl, 2-Br)
Deprotection kinetics and side-product profiles may require re-optimization
Target (2-F)
Consistent high-purity solid form for automated parallel synthesis
vs.
Analog (2-Br)
Variable purity and melting point may affect dispensing reliability

5-Amino-2-fluoro-4-nitrobenzotrifluoride: Comparative Evidence vs Analogs


Fluorine Electronic Modulation: Hammett Constant Comparison

The electronic nature of the 2-position substituent critically modulates the reactivity of the adjacent aniline nitrogen. The fluorine atom at the 2-position provides a Hammett meta constant (σₘ) of +0.34, reflecting a strong electron-withdrawing inductive effect that reduces the electron density on the ring and the amino group, lowering the pKa of the aniline NH₂ and affecting its nucleophilicity in acylation or diazotization reactions. In contrast, the non-fluorinated analog (H at C2) has a σₘ of 0.0, while the chloro and bromo analogs have σₘ values of +0.37 and +0.39, respectively [1]. Although Cl and Br are slightly more electron-withdrawing inductively, fluorine uniquely contributes a resonance +M effect (σₚ = −0.07) that can stabilize adjacent positive charge, a feature absent in the other halogens. This dual electronic character can influence regioselectivity in subsequent electrophilic aromatic substitution reactions on the scaffold [2].

Hammett Constant Comparison
Class-level inference
σₘ F = +0.34 vs H = 0.0; Cl = +0.37; Br = +0.39
Dual inductive and resonance effects influence reaction regioselectivity
Conditions: Standard Hammett σₘ values, water at 25°C
Hammett Constant Electronic Effect SAR Design

Lipophilicity Modulation: logP Comparison

Lipophilicity is a key determinant of ADME properties, and the introduction of a fluorine atom at the 2-position provides a significantly lower logP compared to the heavier halogen analogs. The calculated octanol-water partition coefficient (AlogP) for 5-amino-2-fluoro-4-nitrobenzotrifluoride is approximately 1.78, compared to 2.21 for the 2-chloro analog, 2.38 for the 2-bromo analog, and 1.43 for the non-fluorinated (2-H) analog [1]. The small but meaningful increase in logP from the 2-H to the 2-F derivative (ΔlogP = +0.35) reflects fluorine's unique ability to modestly increase lipophilicity while retaining hydrogen-bonding capability, a balance that heavier halogens disrupt by adding substantial hydrophobic bulk without compensating polarity [2].

Lipophilicity Modulation
Cross-study comparable
AlogP ≈ 1.78 (2-F); 1.43 (2-H); 2.21 (2-Cl); 2.38 (2-Br)
Distinct lipophilicity space may support permeability-solubility balance
ACD/Labs Percepta algorithm
Lipophilicity logP Drug-likeness

Synthetic Accessibility: Patent-Verified Route

A documented synthetic route for 5-amino-2-fluoro-4-nitrobenzotrifluoride, disclosed in US Patent 5,620,979, proceeds via acidic hydrolysis of 3-acetamido-6-fluoro-4-nitrobenzotrifluoride using concentrated HCl in ethanol under reflux overnight, yielding 328 mg (66%) of the target compound after extraction . This route provides a benchmark yield for the 2-fluoro derivative. While analogous hydrolysis procedures can be applied to 2-chloro or 2-bromo precursors, the deprotection kinetics and side-product profiles are influenced by the 2-substituent's electronic effects. The patent explicitly exemplifies the 2-fluoro scaffold, providing validated reaction conditions that reduce synthetic risk compared to non-exemplified analogs requiring de novo optimization [1].

Patent-Verified Route
Supporting evidence
66% yield (328 mg) via acidic hydrolysis of acetamido precursor
Validated route reduces synthetic risk vs non-exemplified analogs
US Patent 5,620,979; conc. HCl/EtOH reflux, 8 h
Synthetic Route Yield Patent Chemistry

Purity and Physical Form Specification

Commercial specifications for 5-amino-2-fluoro-4-nitrobenzotrifluoride include a minimum purity of 98% (GC) as a yellow crystalline powder from Capot Chem , and ≥95% purity from AKSci as a solid stored under ambient conditions (hazard class 6.1, UN2811) . In contrast, the 2-bromo analog (CAS 683241-86-3) is reported as a solid with a melting point of 70–74 °C and variable purity depending on the supplier , while the 2-H analog (CAS 393-11-3) has a higher melting point of 125–129 °C . The well-defined purity and physical form of the 2-fluoro derivative support its use in automated parallel synthesis platforms where consistent solid dispensing and reliable solubility are required, reducing the risk of failed reaction screens due to variable input quality.

Purity and Physical Form
Cross-study comparable
≥98% (GC), yellow crystalline powder
Consistent specification reduces variability in automated workflows
Source review: Capot Chem, AKSci; TCI, Apollo for analogs
Purity Physical Form Quality Control

5-Amino-2-fluoro-4-nitrobenzotrifluoride: Research Applications


Kinase Inhibitor Scaffold: Fluorine-Specific Metabolic Stability

In medicinal chemistry programs targeting kinase ATP-binding sites, the 2-fluoro substituent on this scaffold is used to block a position prone to oxidative metabolism. The fluorine atom's strong C−F bond (≈485 kJ/mol vs. C−H ≈414 kJ/mol) reduces cytochrome P450-mediated hydroxylation at the 2-position, a metabolic soft spot identified in the non-fluorinated 2-H analog. The resulting derivatives demonstrate improved in vitro half-life in human liver microsomes relative to the 2-H counterpart, as documented in fluorine SAR reviews [1]. Procurement of the 2-fluoro building block is therefore preferred for lead optimization campaigns where blocking benzylic/aryl metabolism without introducing the excessive lipophilicity of chlorine or bromine is required.

SAR Libraries: 2-Position Halogen Effects

Parallel synthesis of compound libraries around a common 4-nitro-5-(trifluoromethyl)aniline core requires systematic variation of the 2-substituent to map electronic and steric effects on target binding. The 2-fluoro derivative serves as the 'small halogen' anchor point, providing a minimal steric perturbation (van der Waals radius F = 1.47 Å vs. H = 1.20 Å, Cl = 1.75 Å, Br = 1.85 Å) while exerting the strongest electronic −I effect per unit volume [1]. Its inclusion alongside 2-H, 2-Cl, and 2-Br analogs enables deconvolution of steric from electronic contributions in QSAR models, with the distinct logP and Hammett σ values of each halogen providing a four-point calibration set for property prediction [2].

Nitro-Reduction for Benzimidazole and Quinoxaline Synthesis

Catalytic hydrogenation of the nitro group (e.g., 10% Pd/C, 25 psi H₂, ethanol) converts 5-amino-2-fluoro-4-nitrobenzotrifluoride into the corresponding 4,5-diamino-2-fluorobenzotrifluoride, a versatile intermediate for constructing fluorine-bearing benzimidazoles and quinoxalines [1]. The 2-fluoro group influences the regioselectivity of subsequent cyclocondensation reactions: the electron-withdrawing fluorine directs electrophilic attack to the para-amino group rather than the meta-amino group, enabling cleaner product profiles compared to the 2-H or 2-alkyl analogs, where competing regioisomers can form. This preferential regiochemistry, derived from the distinct electronic properties quantified in Section 3, makes the 2-fluoro diamine a strategic intermediate for unambiguous heterocycle synthesis.

Agrochemical Intermediate: Trifluoromethylpyridine Herbicides

The trifluoromethyl and fluoro substituents on this aniline scaffold are pharmacophoric elements in several commercial pyridine-based herbicides (e.g., trifloxysulfuron, sulfentrazone analogs). The 2-fluoro-4-nitro-5-(trifluoromethyl)aniline is used as a diazo component in the synthesis of pyrazolo[3,4-b]pyridines, where the fluorine atom enhances soil mobility (lower logP relative to Cl/Br) and resistance to microbial degradation compared to non-fluorinated analogs [1]. Procurement of the 2-fluoro derivative specifically supports agrochemical discovery programs targeting herbicides with optimized environmental persistence and pre-emergence activity profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor metabolic stability
2-fluoro blocks oxidative metabolism at aryl position
In vitro microsomal half-life comparison vs 2-H analog
SAR library: halogen effects
Minimal steric perturbation with strong electronic −I effect
QSAR model calibration using logP and Hammett σ values
Benzimidazole / quinoxaline synthesis
Fluorine directs regioselectivity in cyclocondensation
Product profile vs 2-H analog; regioisomer ratio
Agrochemical trifluoromethylpyridine herbicides
Lower logP enhances soil mobility and microbial resistance
Environmental persistence and pre-emergence activity profiles

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